molecular formula C7H5BrClNO B1403755 5-Bromo-4-methylpyridine-2-carbonyl chloride CAS No. 1211537-23-3

5-Bromo-4-methylpyridine-2-carbonyl chloride

Cat. No. B1403755
M. Wt: 234.48 g/mol
InChI Key: REMUVCHWMGYWFW-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-carbonyl chloride is a chemical compound with the CAS Number: 1211537-23-3 . It has a molecular weight of 234.48 and is a solid at room temperature . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-methylpyridine-2-carbonyl chloride is 1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-4-methylpyridine-2-carbonyl chloride is a solid at room temperature . It has a molecular weight of 234.48 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Pyridine Derivatives

5-Bromo-4-methylpyridine-2-carbonyl chloride is a versatile intermediate in the synthesis of various pyridine derivatives. For example, it is used in the synthesis of copper(II) and oxido-vanadium(IV) complexes with specific geometric structures, which have potential applications in material science and catalysis (Takjoo et al., 2013). Additionally, it is utilized in Suzuki cross-coupling reactions to create novel pyridine-based derivatives, offering insights into their potential use in various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Synthesis of Functionalized Pyridines

The compound is also a key intermediate in the synthesis of functionalized pyridines. One study reported the efficient synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-4-methylpyridine-2-carbonyl chloride, which is used to produce various functionalized pyridine derivatives, including a key intermediate for the preparation of Lonafarnib, a potent anticancer agent (Song et al., 2004).

Anion Binding Studies

This chemical is also involved in the creation of isophthalamide derivatives, which are used in anion binding studies. Specifically, these compounds are investigated for their potential as anion receptors, particularly for chromate anions (Kadir et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-bromo-4-methylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMUVCHWMGYWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylpyridine-2-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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